molecular formula C18H25NO5 B13853734 Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate

Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate

Cat. No.: B13853734
M. Wt: 335.4 g/mol
InChI Key: FYHHSQIEIRVKOV-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate is an organic compound with a complex structure that includes tert-butyl groups, amino groups, formyl groups, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formylation: Introduction of formyl groups at specific positions on the benzoate ring using reagents such as formic acid or formyl chloride.

    Amination: Introduction of the amino group through reactions with amines or ammonia under controlled conditions.

    Methoxylation: Introduction of the methoxy group using methanol or other methoxy donors.

    Tert-butylation: Introduction of tert-butyl groups using tert-butyl chloride or tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: Similar in having tert-butyl and amino groups but differs in the core structure and additional functional groups.

    4-tert-Butylphenylboronic acid: Contains a tert-butyl group and a phenyl ring but lacks the formyl and methoxy groups.

    4-tert-Butylaniline: Contains a tert-butyl group and an amino group but lacks the formyl and methoxy groups.

Uniqueness

Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both formyl and methoxy groups, along with the tert-butyl and amino groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate

InChI

InChI=1S/C18H25NO5/c1-17(2,3)13-11(9-21)14(19)15(23-7)10(8-20)12(13)16(22)24-18(4,5)6/h8-9H,19H2,1-7H3

InChI Key

FYHHSQIEIRVKOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C(=C1C(=O)OC(C)(C)C)C=O)OC)N)C=O

Origin of Product

United States

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